塔贝赛因

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

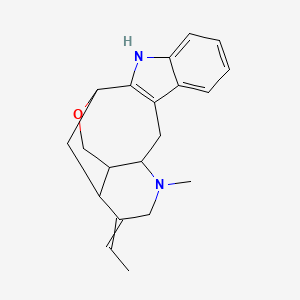

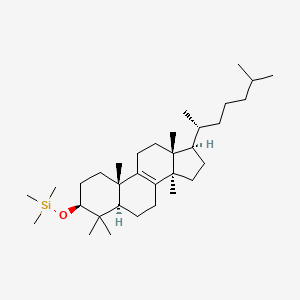

Taberpsychine is a naturally occurring indole alkaloid found in certain plants, particularly within the Apocynaceae family. This compound is known for its complex polycyclic structure and significant biological activities, making it a subject of interest in various fields of scientific research.

科学研究应用

Taberpsychine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying complex synthetic routes and reaction mechanisms.

Biology: Investigated for its potential biological activities, such as anti-inflammatory, anticancer, and antihypertensive properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and hypertension.

作用机制

Action Environment

Environmental factors, such as pH, temperature, and co-administered substances, can influence Taberpsychine’s efficacy and stability. Interactions with food, other drugs, or endogenous molecules may affect its bioactivity.

References:

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Taberpsychine involves several key steps, including Mannich-type cyclization, SmI2-mediated coupling, and iodo-induced cyclization. The process begins with commercially available starting materials, leading to the formation of a common intermediate. This intermediate undergoes a series of reactions to construct the indole-fused azabicyclo[3.3.1]nonane core, which is characteristic of Taberpsychine .

Industrial Production Methods: Industrial production of Taberpsychine is not widely documented, but the synthetic routes developed in research laboratories provide a foundation for potential large-scale production. The use of efficient and stereoselective reactions ensures the high yield and purity of the final product .

化学反应分析

Types of Reactions: Taberpsychine undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

相似化合物的比较

Taberpsychine is structurally related to other indole alkaloids, such as:

- Akuammidine

- Vincamedine

- Vincarine

- Quebrachidine

- Vincamajine

- Alstiphylianine J

- Dihydrokoumine

These compounds share similar polycyclic structures and biological activities but differ in their specific functional groups and stereochemistry. Taberpsychine’s unique structure and biological activities make it a valuable compound for scientific research .

属性

IUPAC Name |

15-ethylidene-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-3-12-10-22(2)18-8-15-13-6-4-5-7-17(13)21-20(15)19-9-14(12)16(18)11-23-19/h3-7,14,16,18-19,21H,8-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVAGGQESSDYDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN(C2CC3=C(C4CC1C2CO4)NC5=CC=CC=C35)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Taberpsychine and where is it found?

A1: Taberpsychine is an indole alkaloid primarily found in the Tabernaemontana species of plants, notably Tabernaemontana psychotrifolia. [, ] It is structurally related to other Gelsemium alkaloids like koumine and koumidine. [, ]

Q2: Can you describe the structural characteristics of Taberpsychine?

A2: While the provided abstracts do not specify spectroscopic data, they describe Taberpsychine having the molecular formula C20H24N2O. [] Its structure can be characterized by a tetracyclic core, incorporating an indole moiety. [, ]

Q3: How is Taberpsychine synthesized in the laboratory?

A3: Several synthetic routes to Taberpsychine have been explored. One approach utilizes a multi-step process starting with commercially available materials and employing key reactions like an intramolecular [3 + 2] nitrone cycloaddition and Lewis acid mediated cyclizations. [] Other methods utilize ajmaline as a starting material and mimic biosynthetic transformations. [, ] Notably, asymmetric synthesis using L-tryptophan as a chiral starting material has also been reported. [, , ]

Q4: Have the absolute configurations of Taberpsychine and related alkaloids been determined?

A4: Yes, research has established the absolute configurations of Taberpsychine, koumidine, and N-demethoxyrankinidine through stereoselective transformations starting from ajmaline. [, ]

Q5: Has the biosynthesis of Taberpsychine been investigated?

A5: While the provided abstracts don't directly explore Taberpsychine biosynthesis, they highlight the use of biomimetic synthetic strategies inspired by the natural pathways. [, ] This suggests an ongoing interest in understanding the biosynthesis of this alkaloid.

Q6: Are there any known biological activities or pharmacological applications of Taberpsychine?

A6: The provided research focuses primarily on the isolation, structural elucidation, and chemical synthesis of Taberpsychine. [1-16] Therefore, detailed information regarding its biological activities, pharmacological properties, or potential therapeutic applications is not available within these specific research articles.

Q7: What is the significance of Taberpsychine in the broader context of alkaloid research?

A7: Taberpsychine's complex structure and its relationship to other bioactive Gelsemium alkaloids make it an intriguing target for synthetic chemists. [, , , ] Furthermore, its presence in Tabernaemontana species, known for producing diverse alkaloids with potential medicinal properties, suggests Taberpsychine itself might possess interesting biological activities worthy of further investigation. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-aminoethyl-[(2R)-2,3-dihydroxypropoxy]phosphinic acid](/img/structure/B579640.png)

![N-[(1R,3R,6S,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethyl-18-oxo-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide](/img/structure/B579644.png)

![Disodium;7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxido-8-sulfonaphthalene-2-sulfonate](/img/structure/B579645.png)

![[(2S,3R,4S,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-2-[2-(acetyloxymethyl)phenoxy]oxan-3-yl] benzoate](/img/structure/B579647.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-4,6-diacetyloxy-3-methoxyoxan-2-yl]methyl acetate](/img/structure/B579653.png)

![methyl (2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-acetyloxy-6-(acetyloxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-ethyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B579654.png)